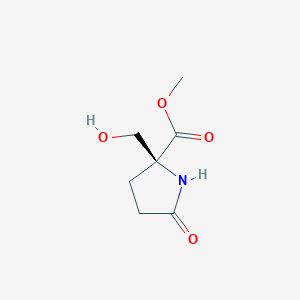
6-氰基-7-氮杂吲哚
描述
6-Cyano-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles It is characterized by the presence of a cyano group (-CN) at the sixth position and a nitrogen atom at the seventh position of the indole ring
科学研究应用
6-Cyano-7-azaindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
作用机制
Target of Action
The primary target of 6-Cyano-7-azaindole is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in various cellular processes, including cell growth, division, migration, and survival .
Mode of Action
6-Cyano-7-azaindole interacts with its target by fitting within the ATP-binding site of the Tyrosine Protein Kinase SRC . This interaction inhibits the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of the Tyrosine Protein Kinase SRC by 6-Cyano-7-azaindole affects various biochemical pathways. These include pathways involved in cell growth, division, migration, and survival . The downstream effects of these changes can lead to the inhibition of cancer cell proliferation .
Result of Action
The result of 6-Cyano-7-azaindole’s action is the inhibition of cancer cell proliferation . By inhibiting the Tyrosine Protein Kinase SRC, the compound can prevent cancer cells from growing and dividing .
Action Environment
The action, efficacy, and stability of 6-Cyano-7-azaindole can be influenced by various environmental factors These may include the presence of other molecules in the cell, the pH of the environment, and the temperature.
生化分析
Biochemical Properties
The 7-azaindole building block, from which 6-Cyano-7-azaindole is derived, has been reported to have interesting biochemical and biophysical properties
Cellular Effects
Azaindole derivatives have been reported to function biologically as p38 MAP kinase inhibitors and antifungal agents . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Azaindole derivatives have been reported to function biologically as p38 MAP kinase inhibitors . This suggests that 6-Cyano-7-azaindole could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-7-azaindole typically involves the reaction of a pyridine derivative with a suitable cyaniding reagent. One common method includes dissolving a compound represented by a specific formula in a solvent and reacting it with an organic base and a cyaniding reagent under the action of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 6-Cyano-7-azaindole may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Cyano-7-azaindole undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction involves the substitution of an electrophile in place of a hydrogen atom on the indole ring.
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various substituted azaindoles, which can be further functionalized for specific applications.
相似化合物的比较
7-Azaindole: Similar in structure but lacks the cyano group at the sixth position.
6-Methoxy-7-azaindole: Contains a methoxy group instead of a cyano group.
5-Cyano-7-azaindole: The cyano group is positioned at the fifth position instead of the sixth.
Uniqueness: 6-Cyano-7-azaindole is unique due to the presence of the cyano group at the sixth position, which imparts distinct electronic properties and reactivity. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy as a pharmacophore in medicinal chemistry .
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFBPZMOMITHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441311 | |
| Record name | 6-Cyano-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189882-33-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189882-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-cyano-7-azaindole in the synthesis of benzoylated 7-azaindoles?
A1: 6-cyano-7-azaindole serves as a crucial starting material for synthesizing 6-benzoyl-7-azaindoles. [, ] The research demonstrates a method where organomagnesium compounds react with the nitrile group in 6-cyano-7-azaindole. This reaction leads to the formation of a new carbon-carbon bond, ultimately resulting in the desired 6-benzoyl-7-azaindole product. [, ]
Q2: What are the advantages of using 6-cyano-7-azaindole in this specific synthesis compared to other methods?
A2: While the provided research papers don't directly compare this method to other potential synthetic routes, they highlight the versatility of using 6-cyano-7-azaindole. [, ] The researchers suggest that this approach allows for the introduction of a "diverse range of acyl substituents." [, ] This suggests that modifying the organomagnesium compound used in the reaction could lead to a variety of different 6-acyl-7-azaindole derivatives, making this method potentially more versatile than others with limited substituent options.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
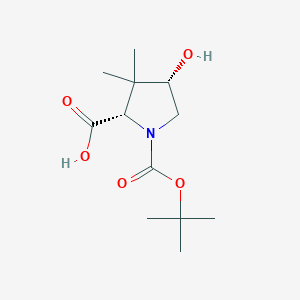
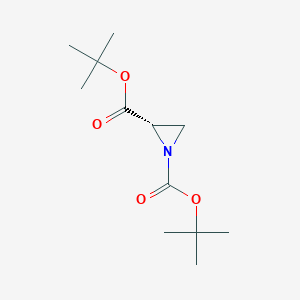
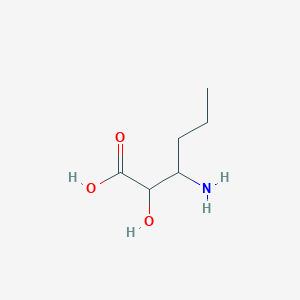
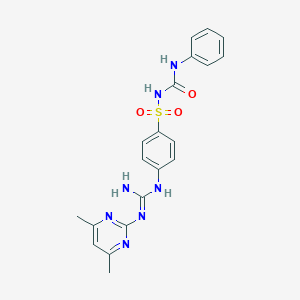
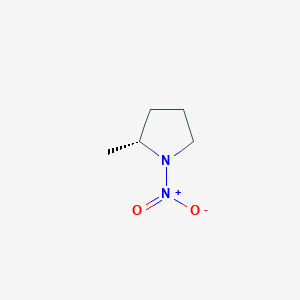
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)


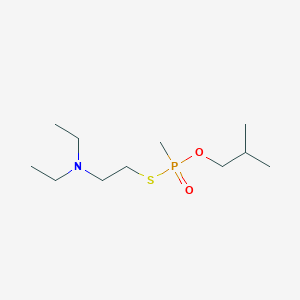
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)

